molecular formula C22H24N2O3 B2366721 N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide CAS No. 1421523-06-9

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide

Cat. No.: B2366721
CAS No.: 1421523-06-9
M. Wt: 364.445
InChI Key: DEZPHKVVTPNDJV-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms. This unique structure imparts significant three-dimensionality to the molecule, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the cyclocondensation reaction of isatins, 1,3-cyclohexadiones, and other suitable reagents under specific catalytic conditions . The reaction conditions often require the use of p-TSA (para-toluenesulfonic acid) as a catalyst in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide stands out due to its specific combination of a spirocyclic structure with a benzamide group. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-oxo-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20(16-23-21(26)18-7-2-1-3-8-18)24-14-12-22(13-15-24)11-10-17-6-4-5-9-19(17)27-22/h1-9H,10-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPHKVVTPNDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)OC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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